1-(7-(4-Ethylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone
Beschreibung
Eigenschaften
IUPAC Name |
1-[7-(4-ethylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c1-4-12-5-7-13(8-6-12)15-14(11(3)21)10(2)19-16-17-9-18-20(15)16/h5-9,15H,4H2,1-3H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUJSBXZLDMPWSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C(=C(NC3=NC=NN23)C)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
The compound 1-(7-(4-Ethylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines. This class of compounds has been found to interact with a variety of targets, including enzymes like phosphodiesterases, kinases, and receptors like RORγt
Mode of Action
The mode of action of [1,2,4]triazolo[1,5-a]pyrimidines involves binding to their target proteins and modulating their activity. For instance, when acting as kinase inhibitors, they prevent the phosphorylation of substrates, thereby affecting signal transduction pathways.
Biochemical Pathways
The biochemical pathways affected by [1,2,4]triazolo[1,5-a]pyrimidines depend on their specific targets. For example, as kinase inhibitors, they can affect pathways like the JAK-STAT signaling pathway. As RORγt inverse agonists, they can modulate the activity of Th17 cells and affect immune responses.
Pharmacokinetics
Modifications in the [1,2,4]triazolo[1,5-a]pyrimidine scaffold, such as the insertion of a methyleneamino linker and a phenyl ring, have been reported to increase oral bioavailability.
Result of Action
The molecular and cellular effects of [1,2,4]triazolo[1,5-a]pyrimidines depend on their specific targets and the pathways they affect. For instance, as kinase inhibitors, they can inhibit cell proliferation and induce apoptosis. As RORγt inverse agonists, they can modulate immune responses.
Action Environment
Environmental factors can influence the action, efficacy, and stability of [1,2,4]triazolo[1,5-a]pyrimidines. For instance, the synthesis of these compounds can be influenced by reaction temperature. Additionally, these compounds have been found to be thermally stable, with decomposition temperatures in the range of 454-476 °C.
Biochemische Analyse
Biochemical Properties
Tps are known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific structure of the TP compound.
Cellular Effects
Tps have been reported to exhibit significant cytotoxic activities against various cell lines. They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Temporal Effects in Laboratory Settings
Tps have been demonstrated to be thermally stable with decomposition temperatures in the range of 454-476 °C.
Dosage Effects in Animal Models
Tps have shown significant inhibitory activity with IC50 values in the nanomolar range.
Metabolic Pathways
Tps are known to interact with various enzymes and cofactors.
Transport and Distribution
Tps are known to interact with various transporters and binding proteins.
Subcellular Localization
Tps are known to interact with various cellular compartments and organelles.
Biologische Aktivität
The compound 1-(7-(4-Ethylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone is a member of the triazolo-pyrimidine class of compounds, which have garnered significant interest due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and synthesis methodologies.
Synthesis
The synthesis of triazolo-pyrimidine derivatives typically involves multi-step reactions that can include cyclization processes. Recent studies have reported various synthetic routes that leverage eco-friendly practices and efficient catalysts to produce these compounds with high yields .
Anticancer Properties
Research has demonstrated that derivatives of triazolo-pyrimidines exhibit potent antiproliferative activities against various cancer cell lines. For example, a closely related compound showed significant activity against MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cells with IC50 values indicating strong cytotoxic effects . The mechanisms of action often involve:
- Inhibition of Cell Proliferation : Compounds in this class have been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
- Targeting Signaling Pathways : Some derivatives act on critical signaling pathways such as the ERK pathway, leading to decreased phosphorylation levels in key proteins involved in cell survival and proliferation .
The biological activity of triazolo-pyrimidine derivatives can be attributed to several mechanisms:
- Tubulin Polymerization Inhibition : Some compounds have been identified as effective inhibitors of tubulin polymerization, which is crucial for mitotic spindle formation during cell division .
- Apoptosis Induction : These compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : Many derivatives cause G2/M phase arrest, preventing cells from successfully dividing .
Study 1: Antiproliferative Evaluation
In a study evaluating various triazolo-pyrimidine derivatives, compound H12 exhibited the most potent antiproliferative activity with IC50 values of 9.47 μM against MGC-803 cells. This was notably more effective than the standard drug 5-FU (5-fluorouracil) . The study also highlighted that H12 could significantly inhibit colony formation in treated cells.
Study 2: Mechanistic Insights
Another investigation focused on the mechanism by which these compounds exert their effects. It was found that specific derivatives could downregulate critical proteins involved in cell survival and proliferation through modulation of the ERK signaling pathway, further supporting their potential as anticancer agents .
Data Table: Biological Activity Summary
| Compound Name | Cancer Cell Line | IC50 Value (μM) | Mechanism of Action |
|---|---|---|---|
| H12 | MGC-803 | 9.47 | ERK pathway inhibition |
| H12 | HCT-116 | 9.58 | Apoptosis induction |
| H12 | MCF-7 | 13.1 | Tubulin polymerization inhibition |
| Compound X | A549 | 3.49 | G2/M phase arrest |
Vergleich Mit ähnlichen Verbindungen
Fluorinated Derivatives
- 1-[7-(3-Fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone (UCB-FcRn-84): This analog replaces the 4-ethylphenyl group with a 3-fluorophenyl moiety. Fluorine’s electronegativity enhances metabolic stability and binding affinity to targets like the neonatal Fc receptor (FcRn), as demonstrated in crystallography studies .
- 1-[7-(3,5-Difluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone: The addition of a second fluorine atom at position 5 increases polarity and may improve solubility. However, synthesis yields are lower (34%) compared to mono-fluorinated analogs due to steric hindrance during cyclization .
Halogenated and Electron-Withdrawing Groups
- This compound is noted as an adenylyl cyclase inhibitor .
Electron-Donating and Bulky Substituents
- 1-[7-(4-Isopropylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone: The isopropyl group increases steric bulk, which may reduce binding flexibility but improve lipid solubility. Synthesized in 33% yield via a one-pot condensation reaction .
Functional Group Modifications
Carboxamide vs. Acetyl Groups
- 2-(Benzylthio)-7-(4-isopropylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide :
Replacing the acetyl group with a carboxamide improves hydrogen-bonding capacity, enhancing antibacterial activity against Enterococcus spp. .
Key Research Findings
Receptor Binding : Fluorinated analogs (e.g., UCB-FcRn-84) exhibit enantioselective binding to FcRn, with (R)- and (S)-isomers showing distinct interactions .
Antibacterial Activity : Carboxamide derivatives with benzylthio groups demonstrate moderate activity against Enterococcus, though bulky substituents (e.g., isopropyl) reduce potency .
Synthetic Efficiency : TMDP-based methods achieve yields >85% for triazolo-pyrimidines, outperforming traditional catalysts in safety and scalability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
